An In-depth Technical Guide to 2,4-Dimethyl-benzamidine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,4-Dimethyl-benzamidine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Dimethyl-benzamidine hydrochloride, a versatile molecule with significant applications in biochemical research and as a building block in medicinal chemistry. We will delve into its fundamental properties, explore a robust synthesis protocol, elucidate its mechanism of action as a serine protease inhibitor, and detail analytical methodologies for its characterization.
Core Properties of 2,4-Dimethyl-benzamidine Hydrochloride
2,4-Dimethyl-benzamidine hydrochloride is the hydrochloride salt of 2,4-dimethylbenzenecarboximidamide.[1] Its structure, featuring a substituted aromatic ring and a basic amidine group, underpins its utility as a stable and reactive compound in various scientific domains.[1]
Physicochemical Characteristics
A summary of the key physicochemical properties of 2,4-Dimethyl-benzamidine hydrochloride is presented in Table 1. These properties are crucial for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of 2,4-Dimethyl-benzamidine Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1187927-39-4 | [2][3] |
| Molecular Formula | C₉H₁₂N₂·HCl | [2] |
| Molecular Weight | 184.67 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Storage Conditions | 0-8°C | [2] |
Structural Representation
The chemical structure of 2,4-Dimethyl-benzamidine hydrochloride is a key determinant of its biological activity and chemical reactivity.
Caption: Chemical structure of 2,4-Dimethyl-benzamidine hydrochloride.
Synthesis of 2,4-Dimethyl-benzamidine Hydrochloride: The Pinner Reaction
A robust and widely applicable method for the synthesis of amidines is the Pinner reaction.[4][5][6] This acid-catalyzed reaction of a nitrile with an alcohol provides an imino ester salt (a Pinner salt), which can then be converted to the corresponding amidine upon treatment with ammonia.[4][5][6]
Causality in Experimental Design
The choice of the Pinner reaction is predicated on its reliability and the commercial availability of the starting material, 2,4-dimethylbenzonitrile. The reaction proceeds in two distinct stages, each with critical parameters that ensure high yield and purity of the final product. Anhydrous conditions are paramount in the first stage to prevent the hydrolysis of the intermediate imino ester to an ester.[7] The subsequent ammonolysis must be performed under conditions that favor the displacement of the alkoxy group to form the desired amidine.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the synthesized compound.
Step 1: Formation of the Pinner Salt (Ethyl 2,4-dimethylbenzenecarboximidate hydrochloride)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (e.g., 100 mL).
-
Acidification: The ethanol is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the solvent until saturation. The use of dry HCl is critical to prevent unwanted side reactions.[7]
-
Addition of Nitrile: 2,4-Dimethylbenzonitrile (e.g., 0.1 mol) is added portion-wise to the cold, acidic ethanol solution under a continuous stream of dry nitrogen.
-
Reaction: The reaction mixture is stirred at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the Pinner salt.
-
Isolation of Intermediate: The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with cold, anhydrous diethyl ether, and dried under vacuum.
Step 2: Ammonolysis to 2,4-Dimethyl-benzamidine hydrochloride
-
Ammonolysis Setup: The isolated Pinner salt is suspended in a minimal amount of anhydrous ethanol in a pressure-resistant vessel.
-
Ammonia Addition: The vessel is cooled in a dry ice/acetone bath, and anhydrous ammonia is condensed into the vessel.
-
Reaction: The vessel is sealed and allowed to warm to room temperature. The reaction is stirred for 24-48 hours.
-
Workup: The reaction vessel is carefully vented in a fume hood to allow the excess ammonia to evaporate. The remaining solvent is removed under reduced pressure.
-
Purification: The crude 2,4-Dimethyl-benzamidine hydrochloride is recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to yield a pure, crystalline product.
Caption: Workflow for the synthesis of 2,4-Dimethyl-benzamidine hydrochloride via the Pinner reaction.
Pharmacology and Mechanism of Action
Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases.[8][9] These enzymes play crucial roles in a multitude of physiological and pathological processes, making their inhibitors valuable tools for research and potential therapeutic agents.
Inhibition of Serine Proteases
The positively charged amidinium group of 2,4-Dimethyl-benzamidine hydrochloride mimics the natural substrate's side chain (e.g., arginine or lysine), allowing it to bind to the S1 specificity pocket of trypsin-like serine proteases. This binding is stabilized by electrostatic interactions with a conserved aspartate residue at the bottom of the S1 pocket. The dimethyl substitution on the benzene ring can further influence the binding affinity and selectivity for different proteases through hydrophobic interactions within the active site.[10]
Caption: Competitive inhibition of a serine protease by 2,4-Dimethyl-benzamidine.
Applications in Research and Drug Development
The properties of 2,4-Dimethyl-benzamidine hydrochloride make it a valuable tool in several areas of scientific inquiry.
-
Biochemical Research: As a potent inhibitor of serine proteases, this compound is instrumental in studies of enzyme kinetics, structure-function relationships, and the role of proteases in biological pathways.[2]
-
Drug Development: It serves as a key intermediate in the synthesis of more complex and selective protease inhibitors for therapeutic applications in areas such as coagulation disorders, inflammation, and cancer.[2]
-
Analytical Chemistry: It can be used as a standard in assays for quantifying protease activity.[2]
Analytical Methods for Characterization
To ensure the identity and purity of 2,4-Dimethyl-benzamidine hydrochloride, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantitative analysis of 2,4-Dimethyl-benzamidine hydrochloride and the detection of any impurities.
-
Column: A C18 stationary phase is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring (typically around 230-260 nm) would be appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 2,4-Dimethyl-benzamidine hydrochloride.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the two methyl groups, and the protons of the amidinium group. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum will provide information on the number of unique carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the amidinium carbon.
Conclusion
2,4-Dimethyl-benzamidine hydrochloride is a compound of significant interest to the scientific community, particularly those involved in protease research and drug discovery. Its well-defined properties, accessible synthesis, and potent biological activity make it a valuable tool. This guide has provided a comprehensive overview of its key characteristics and methodologies for its synthesis and analysis, empowering researchers to effectively utilize this compound in their endeavors.
References
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Chem-Impex. 2,4-Dimethyl-benzamidine hydrochloride. [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
- Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
- Roger, R., & Neilson, D. G. (1961).
-
Pinner Reaction. SynArchive. [Link]
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Chem-Impex International. 2,4-Dimethyl-benzamidine hydrochloride. [Link]
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PubChem. 2,4-Dimethylaniline hydrochloride. [Link]
- Tidwell, R. R., Geratz, J. D., & Dubin, A. (1976). Aryl-amidinoureas: a new class of inhibitors of C1r and C1s. Journal of medicinal chemistry, 19(2), 215-220.
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